

Probing the Solid State of Dibromomethane Under Extreme Conditions: A Technical Overview

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Compound of Interest

Compound Name: *Dibromomethane*

Cat. No.: *B042720*

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Introduction

Dibromomethane (CH_2Br_2), a halogenated hydrocarbon, is a subject of significant interest in various scientific domains, including materials science and organic synthesis. Understanding its behavior under high pressure is crucial for predicting its stability, reactivity, and potential applications in extreme environments. This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of **dibromomethane** under high-pressure conditions, drawing from key experimental studies.

High-Pressure Crystallography of Dibromomethane

The application of high pressure to liquid **dibromomethane** induces a phase transition to a crystalline solid. Experimental evidence from single-crystal X-ray diffraction and Raman spectroscopy has elucidated the nature of this transformation and the structure of the resulting solid phase.

Solidification and Crystal Structure at Low Pressures

At ambient temperature, liquid **dibromomethane** solidifies at approximately 0.61 GPa. Single-crystal X-ray diffraction studies have revealed that the pressure-frozen crystal of **dibromomethane** is isostructural with its low-temperature phase, crystallizing in the monoclinic

C2/c space group.^[1] This indicates that the molecular packing arrangement induced by pressure is analogous to that achieved by lowering the temperature.

Table 1: Crystallographic Data for **Dibromomethane** at 0.61 GPa

Parameter	Value
Pressure	0.61 GPa
Temperature	Ambient
Crystal System	Monoclinic
Space Group	C2/c

Note: Detailed lattice parameters (a, b, c, β) and atomic coordinates at this pressure require access to the full experimental data from the cited literature.

Behavior at Higher Pressures: Evidence of a Phase Transition

Further compression of solid **dibromomethane** leads to at least one more phase transition at significantly higher pressures. High-pressure Raman spectroscopy studies conducted up to 24 GPa (240 kbar) have provided evidence for this transformation. A notable change in the Raman spectra, including the appearance of a new lattice mode, is observed between 17 GPa and 24 GPa, indicating a structural phase transition to a new high-pressure solid phase. The exact structure of this higher-pressure phase has not yet been fully characterized.

Experimental Protocols

The investigation of **dibromomethane**'s crystal structure under high pressure relies on specialized experimental techniques capable of generating and probing materials under extreme conditions.

High-Pressure Single-Crystal X-ray Diffraction

This technique is paramount for determining the precise crystal structure of materials at high pressure.

Experimental Workflow:

Caption: Workflow for high-pressure single-crystal X-ray diffraction of **dibromomethane**.

Methodology:

- **Sample Loading:** A small droplet of liquid **dibromomethane** is loaded into the sample chamber of a diamond anvil cell (DAC). A pressure-transmitting medium, such as a 4:1 methanol-ethanol mixture or silicone oil, is often used to ensure hydrostatic or quasi-hydrostatic conditions. A ruby chip is also included for in-situ pressure measurement via the ruby fluorescence method.
- **Pressure Application:** Pressure is applied by mechanically turning screws that push the two diamond anvils together, compressing the sample.
- **In-situ Crystallization:** The pressure is gradually increased until the liquid **dibromomethane** crystallizes. The crystallization process can be monitored visually through a microscope.
- **Data Collection:** The DAC is mounted on a goniometer head of a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed through the diamond anvils onto the single crystal. Diffraction patterns are collected on an area detector.
- **Data Analysis:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the atomic coordinates.

High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to changes in crystal structure and bonding under pressure.

Methodology:

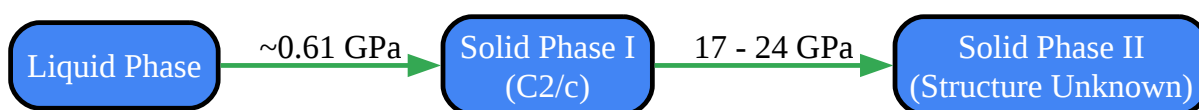
- **Sample Preparation:** Similar to X-ray diffraction experiments, the **dibromomethane** sample is loaded into a DAC.
- **Spectra Acquisition:** The DAC is placed under a confocal Raman microscope. A laser is focused onto the sample, and the scattered light is collected. The Raman spectrum, which

shows the vibrational modes of the sample, is recorded.

- Pressure-Dependent Study: Raman spectra are collected at various pressures. Changes in the number, position, and intensity of the Raman peaks are monitored to identify phase transitions.

Phase Transitions of Dibromomethane Under High Pressure

The current understanding of the phase behavior of **dibromomethane** under pressure is summarized below.



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References

- 1. journals.iucr.org [journals.iucr.org]
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